4-Bromo-2,3,6-trifluorophenylacetic acid

Vue d'ensemble

Description

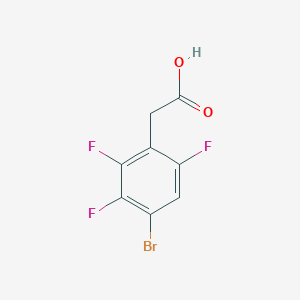

4-Bromo-2,3,6-trifluorophenylacetic acid is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . This compound is characterized by the presence of bromine and three fluorine atoms attached to a phenylacetic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3,6-trifluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the reaction of 4-bromo-2,3,6-trifluorobenzyl bromide with sodium cyanide, followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2,3,6-trifluorophenylacetic acid undergoes various types of chemical reactions, including:

- **Reduction

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Activité Biologique

4-Bromo-2,3,6-trifluorophenylacetic acid (C8H4BrF3O2) is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is structurally characterized by the presence of bromine and trifluoromethyl groups, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H4BrF3O2

- Molecular Weight : 269.02 g/mol

- CAS Number : 537033-59-3

- Appearance : White to light brown solid

- Melting Point : Approximately 111-114 °C

Synthesis

The synthesis of this compound typically involves the bromination of 2,3,6-trifluorophenylacetic acid derivatives. The synthetic pathways often utilize various coupling reactions that yield high purity and yield rates. For example, cobalt-catalyzed cross-coupling reactions have been reported as efficient methods for synthesizing related compounds .

Anti-inflammatory Properties

Research indicates that phenylacetic acid derivatives exhibit significant anti-inflammatory effects. Specifically, studies have shown that compounds similar to this compound can modulate inflammatory responses in various models. For instance, in animal models of asthma, these compounds have been observed to reduce eosinophilic infiltration and Th2 cytokine levels in bronchoalveolar lavage fluid (BALF), suggesting their potential utility in treating inflammatory diseases .

Antidiabetic Activity

This compound serves as an important intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like sitagliptin. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing glucose-dependent insulin secretion and decreasing glucagon levels. The structural modifications provided by fluorine atoms enhance the potency and selectivity of these inhibitors .

The biological mechanisms through which this compound exerts its effects involve interactions with specific receptors and enzymes:

- Dipeptidyl Peptidase IV Inhibition : By inhibiting DPP-IV, this compound enhances incretin levels, leading to improved insulin secretion and reduced blood glucose levels.

- Modulation of Immune Responses : The compound may interact with immune cell receptors to modulate inflammatory pathways, particularly those involving Th2 cells .

Study on Asthma Models

In a study involving DP "7" mice models of asthma, administration of phenylacetic acid derivatives resulted in:

- Decreased cellular infiltration in lung tissues.

- Reduced airway hyperreactivity.

These findings support the role of such compounds in managing respiratory inflammatory conditions .

Clinical Relevance in Diabetes Management

Research on DPP-IV inhibitors has shown that compounds derived from this compound can significantly lower HbA1c levels in patients with type 2 diabetes. Clinical trials have demonstrated their efficacy and safety profiles comparable to existing treatments like metformin .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Dipeptidyl Peptidase-4 Inhibitors

4-Bromo-2,3,6-trifluorophenylacetic acid serves as a crucial intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a class of medications used to treat type 2 diabetes by increasing insulin secretion and decreasing glucagon levels. Notably, sitagliptin, marketed under the brand name Januvia, utilizes this compound in its synthesis . The efficacy of DPP-4 inhibitors is attributed to their ability to enhance incretin levels, leading to improved glycemic control with minimal side effects.

1.2 Synthesis of Other Pharmacologically Active Compounds

In addition to sitagliptin, this compound is also employed in the synthesis of other pharmacologically active compounds. It has been reported that fluorinated phenylacetic acids can be used to develop inhibitors targeting various enzymes and receptors involved in metabolic pathways and diseases . The unique electronic properties imparted by trifluoromethyl groups enhance the biological activity of these derivatives.

Chemical Synthesis Processes

2.1 Synthetic Routes

The synthesis of this compound typically involves several steps, including halogenation and acylation processes. The use of Grignard reagents has been documented for the preparation of trifluorophenylacetic acids from corresponding brominated precursors . This method allows for the introduction of trifluoromethyl groups while maintaining high yields.

2.2 Case Studies on Synthesis Techniques

A notable case study involves the preparation of this compound through a multi-step synthetic route that begins with commercially available starting materials. The process includes:

- Step 1 : Formation of a Grignard reagent from brominated trifluorobenzene.

- Step 2 : Reaction with an appropriate allylating agent.

- Step 3 : Oxidative cleavage to yield the desired phenylacetic acid derivative.

This synthetic approach not only demonstrates efficiency but also highlights the compound's versatility in generating various derivatives with potential therapeutic applications .

Research Insights and Future Directions

Research into this compound continues to expand as scientists explore its potential beyond diabetes treatment. Current studies are investigating its role in developing new anti-cancer agents and other therapeutic modalities targeting metabolic disorders . The incorporation of fluorine atoms enhances lipophilicity and metabolic stability, making these compounds suitable candidates for drug development.

Data Table: Comparison of Applications

| Application Area | Compound Used | Key Benefits |

|---|---|---|

| Diabetes Treatment | Sitagliptin (DPP-4 inhibitor) | Improved glycemic control |

| Cancer Therapy | Various fluorinated derivatives | Enhanced efficacy due to fluorination |

| Agricultural Chemistry | Synthesis of fungicides | Increased potency and selectivity |

Propriétés

IUPAC Name |

2-(4-bromo-2,3,6-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-4-2-5(10)3(1-6(13)14)7(11)8(4)12/h2H,1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGHAKCYVDCEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301270087 | |

| Record name | 4-Bromo-2,3,6-trifluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537033-59-3 | |

| Record name | 4-Bromo-2,3,6-trifluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3,6-trifluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.